molecular formula C16H13N3O2 B11237175 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide CAS No. 648896-10-0

8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide

Cat. No.: B11237175
CAS No.: 648896-10-0
M. Wt: 279.29 g/mol
InChI Key: LRRFOXTVEQTFCM-UHFFFAOYSA-N
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Description

8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 8-hydroxyquinoline and 2-pyridinemethanol.

    Condensation Reaction: The 8-hydroxyquinoline is reacted with 2-pyridinemethanol in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate product.

    Amidation: The intermediate product is then subjected to amidation using a suitable amine source to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, which are essential for the survival and proliferation of certain microorganisms and cancer cells. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar chelating properties.

    2-Pyridinemethanol: A precursor used in the synthesis of the target compound.

    Quinoline-2-carboxamide: A related compound with similar structural features.

Uniqueness

8-Hydroxy-N-[(pyridin-2-yl)methyl]quinoline-2-carboxamide is unique due to its combined structural features of 8-hydroxyquinoline and pyridine moieties. This combination enhances its chelating ability and broadens its range of biological activities compared to its individual components.

Properties

CAS No.

648896-10-0

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

8-hydroxy-N-(pyridin-2-ylmethyl)quinoline-2-carboxamide

InChI

InChI=1S/C16H13N3O2/c20-14-6-3-4-11-7-8-13(19-15(11)14)16(21)18-10-12-5-1-2-9-17-12/h1-9,20H,10H2,(H,18,21)

InChI Key

LRRFOXTVEQTFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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